molecular formula C19H20FN3OS2 B2889376 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034553-87-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2889376
CAS No.: 2034553-87-0
M. Wt: 389.51
InChI Key: LNYYVXZZGOJXSM-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene and a thioacetamide-linked 4-fluorophenyl group. Key structural elements include:

  • Pyrazole ring: The 3,5-dimethyl substitution enhances steric stability, while the 4-thiophen-2-yl group introduces aromatic diversity .
  • Thioacetamide bridge: The sulfur atom in the acetamide moiety may influence electronic properties and intermolecular interactions, such as hydrogen bonding .

However, specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS2/c1-13-19(17-4-3-11-25-17)14(2)23(22-13)10-9-21-18(24)12-26-16-7-5-15(20)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYYVXZZGOJXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Low yields in azide-functionalized analogues () underscore the need for optimized routes for the target compound .
  • Biological Potential: Fluorophenyl and thioacetamide motifs are common in kinase inhibitors (e.g., ), suggesting unexplored therapeutic avenues for the target molecule .

Q & A

Q. Table 1: Example Optimization Parameters

VariableRange TestedOptimal ValueImpact on Yield
Temperature25–80°C60°C+22%
SolventDMF, THF, MeCNDMF+15%
Catalyst Loading1–5 mol%3 mol%+12%

Advanced: How do hydrogen bonding patterns in the crystal structure influence stability and reactivity?

Answer:

  • Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict solubility and thermal stability .
  • Stability correlation : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce hygroscopicity, while intermolecular bonds enhance melting points .
  • Reactivity : H-bond networks in the solid state may sterically hinder nucleophilic attack on the thioacetamide group .

Basic: What reaction conditions are critical to minimize side products during acetylation?

Answer:

  • Low temperature : 0–5°C to control exothermic reactions.
  • Anhydrous solvents : Use freshly distilled THF or DMF to prevent hydrolysis.
  • Stoichiometry : 1.2–1.5 equivalents of acetylating agent to ensure complete reaction .

Advanced: What methodologies elucidate interactions with biological targets (e.g., enzymes)?

Answer:

  • SPR/Biacore : Quantify binding kinetics (kₐ, kd) to targets like cyclooxygenase-2 .
  • Molecular docking : Use AutoDock Vina to simulate binding poses, prioritizing hydrophobic interactions with the thiophenyl and fluorophenyl groups .
  • Enzymatic assays : Measure IC₅₀ in vitro (e.g., inhibition of TNF-α production in macrophages) .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : ≥95% purity with a symmetrical peak (asymmetry factor < 1.2).
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • TLC : Single spot under UV (Rf ~0.3–0.5 in ethyl acetate/hexane) .

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